1-Chloro-7-(difluoromethoxy)isoquinoline
Description
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-(difluoromethoxy)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecule also contains a chloro group at the 1-position and a difluoromethoxy group at the 7-position.Chemical Reactions Analysis
Isoquinolines, including this compound, are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems . The electron pair of nitrogen is not involved in the aromatization, and therefore these substances easily undergo quaternization and conversion to N-oxides .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.61 g/mol. Isoquinolines, in general, are stable liquids with high boiling points . They are weakly basic and can form salts upon treatment with strong acids .Properties
IUPAC Name |
1-chloro-7-(difluoromethoxy)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHFCRDBQRERKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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